(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine
Description
Properties
IUPAC Name |
(Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O/c1-19-9-13-21(14-10-19)26-17-25-27(31-30-26)23-7-5-6-8-24(23)28(25)32-33-18-20-11-15-22(16-12-20)29(2,3)4/h5-17H,18H2,1-4H3/b32-28- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNLFCHZAUIJTI-BLCKFSMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NOCC5=CC=C(C=C5)C(C)(C)C)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4/C(=N/OCC5=CC=C(C=C5)C(C)(C)C)/C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine belongs to the indeno[1,2-c]pyridazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor, particularly against monoamine oxidase (MAO), and its antiproliferative effects in cancer research.
Synthesis and Structural Characteristics
The synthesis of this compound involves various chemical reactions that yield derivatives with significant biological properties. The structural characteristics of the compound include a complex heterocyclic framework that contributes to its pharmacological profile.
1. Monoamine Oxidase Inhibition
Research indicates that compounds within the indeno[1,2-c]pyridazine series exhibit potent inhibition of monoamine oxidase-B (MAO-B). A study involving a series of 66 compounds showed that many derivatives displayed high activity against MAO-B with IC50 values ranging from submicromolar to nonmeasurable levels . The structure-activity relationship (SAR) analysis revealed that lipophilic and steric properties significantly influence inhibitory potency. For instance, the most active compound in the series exhibited an IC50 value of 90 nM against MAO-B .
2. Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated in various cancer cell lines. A study demonstrated that derivatives from this family could induce apoptosis in A549 lung cancer cells through mechanisms involving mitochondrial pathways. The treatment led to an increase in pro-apoptotic Bax expression and a decrease in anti-apoptotic Bcl-2 expression, indicating a shift towards apoptosis .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 40 | Mitochondrial-mediated apoptosis |
| LNCaP | 32.15 | Induction of Bax and reduction of Bcl-2 |
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Case Study 1 : A derivative showed significant MAO-B inhibition with an IC50 value comparable to established MAO inhibitors. The study utilized molecular docking to elucidate binding interactions within the active site of MAO-B, confirming the importance of specific substituents on the indeno[1,2-c]pyridazine core for enhanced activity .
- Case Study 2 : Another study focused on the antiproliferative effects of spiro[indeno[2,1-c]pyridazine] derivatives. These compounds were shown to selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Inhibition of Monoamine Oxidase
Research has shown that derivatives of indeno[1,2-c]pyridazines, including the compound , exhibit inhibitory activity against monoamine oxidase (MAO) enzymes. A study involving a series of 66 compounds demonstrated that these derivatives preferentially inhibited MAO-B, with some showing submicromolar IC50 values. The most active compound in this series had an IC50 of 90 nM, indicating strong potential for developing therapeutic agents targeting neurodegenerative diseases such as Parkinson's disease .
Anticancer Activity
The compound has been evaluated for its anticancer properties through the design and synthesis of molecular hybrids. Studies have focused on compounds that incorporate structures like triazines and sulfonamides, which have shown promise in inhibiting tumor growth. The synthesis of new derivatives has been linked to improved biological activity against various cancer cell lines .
Crystal Structure Studies
The structural analysis of compounds related to (5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine has been conducted using techniques like X-ray crystallography. These studies provide insights into molecular orientations and interactions critical for understanding the compound's reactivity and potential applications in drug design .
Interaction with Benzodiazepine Receptors
Interaction studies have indicated that similar compounds can bind to central and peripheral-type benzodiazepine receptors. This binding is essential for exploring their potential as anxiolytic agents or in treating other neurological disorders .
Antimicrobial Activity
Recent evaluations have assessed the antimicrobial properties of related indeno[1,2-c]pyridazine derivatives. The assessment involved determining the zone of inhibition against various bacterial strains, revealing that some derivatives exhibit significant antibacterial activity compared to standard antibiotics .
Data Tables
Case Studies
-
Case Study 1: Synthesis and Evaluation of Indeno[1,2-c]pyridazine Derivatives
This study synthesized various derivatives and evaluated their MAO inhibitory activities, leading to the identification of several promising candidates for further development in treating neurological disorders. -
Case Study 2: Anticancer Hybrid Compounds
The synthesis of hybrid compounds incorporating triazine structures demonstrated enhanced anticancer activity, suggesting a viable pathway for developing new cancer therapeutics.
Preparation Methods
Core Formation: Indeno-Pyridazine Skeleton Construction
The fused indeno[1,2-c]pyridazine core is synthesized via cyclocondensation between 1,3-indanedione derivatives and malononitrile. This step leverages Knoevenagel condensation and aldol self-condensation under acidic conditions to form the bicyclic system.
Reaction Mechanism and Optimization
1,3-Indanedione (3 ) undergoes protonation in the presence of p-toluenesulfonic acid (p-TSA), activating it for nucleophilic attack by malononitrile (4 ). The resulting Knoevenagel adduct reacts with a second equivalent of 1,3-indanedione to form a bis-indanedione intermediate (II ), which cyclizes into the indeno-pyridazine core (V ) via intramolecular aldol condensation.
Key Conditions :
Table 1: Core Formation Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 20 mol% p-TSA | Maximizes cyclization efficiency |
| Reaction Temperature | 78°C (reflux) | Ensures complete condensation |
| Solvent Polarity | Ethanol | Balances solubility and reactivity |
Imine Functionalization: Introduction of the 4-tert-Butylphenylmethoxy Group
The N-imine position of the pyridazine ring is functionalized via nucleophilic substitution or condensation with 4-(tert-butyl)benzyloxyamine. This step requires precise control to maintain the Z-configuration of the imine.
Regioselective Functionalization
The imine group is introduced by reacting the indeno-pyridazine core with O-(4-tert-butylbenzyl)hydroxylamine under mild basic conditions. Copper triflate (Cu(OTf)₂) catalyzes the reaction, enhancing regioselectivity and preventing epimerization.
Key Conditions :
- Reagent : O-(4-tert-butylbenzyl)hydroxylamine
- Catalyst : Cu(OTf)₂ (5 mol%)
- Solvent : Dichloromethane (room temperature)
- Yield : 82%
Table 2: Functionalization Variants
| Catalyst | Solvent | Yield (%) | Regioselectivity |
|---|---|---|---|
| Cu(OTf)₂ | DCM | 82 | >95% Z-isomer |
| [bmim]PF₆ | Ethanol | 78 | 90% Z-isomer |
| None | THF | 45 | <50% Z-isomer |
Final Assembly and Purification
The 3-(4-methylphenyl) substituent is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Palladium catalysts enable cross-coupling with 4-methylphenylboronic acid, while AlCl₃ mediates electrophilic aromatic substitution.
Suzuki-Miyaura Coupling
Conditions :
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Step | Method A (Ref) | Method B (Ref) |
|---|---|---|
| Core Formation | 85% | 78% |
| Imine Functionalization | 82% | 68% |
| Total Yield | 62% | 48% |
Method A (Cu(OTf)₂ catalysis) outperforms Method B ([bmim]PF₆) in both yield and regioselectivity, making it the preferred industrial route.
Challenges and Mitigation Strategies
- Isomerization Risk : The Z-configuration is thermodynamically favored but susceptible to UV-induced isomerization. Storage under inert atmosphere with amber glass is recommended.
- Byproduct Formation : Aldol side products are minimized using p-TSA, which accelerates desired cyclization over dimerization.
Q & A
Q. What are the recommended synthetic routes for (5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine, and what key reaction conditions influence yield?
Methodological Answer: The synthesis of this compound likely involves a multi-step process, drawing from analogous indeno-pyridazine derivatives. Key steps include:
Core Template Formation : Condensation of substituted phenyl precursors to construct the indeno[1,2-c]pyridazine scaffold.
Functionalization : Introduction of the tert-butylphenyl methoxy group via nucleophilic substitution or coupling reactions.
Imine Formation : Reaction with a hydroxylamine derivative to generate the imine moiety.
Q. Critical Reaction Conditions :
- Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds).
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for imine formation.
- Temperature : Controlled heating (60–120°C) under reflux to avoid decomposition.
Q. Example Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Reference Strategy |
|---|---|---|---|
| Core Formation | 1,5-Diarylpyrazole condensation, 80°C, 12h | 45–55 | |
| Methoxy Substitution | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 60–70 | |
| Imine Formation | NH₂OH·HCl, EtOH, reflux, 6h | 50–60 |
Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer: Structural validation requires a combination of techniques:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., tert-butyl group at δ ~1.3 ppm; aromatic protons at δ 6.5–8.0 ppm).
- NOESY/ROESY : Confirms (5Z)-stereochemistry by spatial proximity of substituents .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ matching exact mass).
- X-ray Crystallography : Resolves absolute configuration and crystal packing (if single crystals are obtained) .
Q. Analytical Workflow Table :
| Technique | Key Parameters | Application Example |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | Confirms tert-butyl and methoxy groups |
| HRMS | ESI+, m/z 500.2350 | Verifies molecular ion |
| X-ray | Monoclinic P2₁/c space group | Resolves Z-configuration |
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during the synthesis of this compound?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to enhance coupling efficiency .
- Solvent Polarity Adjustment : Using DMSO for imine formation to stabilize intermediates .
- Inert Atmosphere : Conducting reactions under N₂/Ar to prevent oxidation of sensitive groups .
Case Study :
A 20% yield improvement was achieved by replacing EtOH with DMSO in the imine step, reducing byproduct formation from 25% to <10% .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?
Methodological Answer:
- Cross-Validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetics .
- Adjustment of Computational Models : Incorporate solvent effects (e.g., PCM model) and dispersion corrections to refine predictions .
- Experimental Replication : Repeat reactions under strictly controlled conditions (e.g., moisture-free, inert gas) to isolate variables .
Q. Example Workflow :
Compute transition states for imine formation using Gaussian 12.
Compare with HPLC-monitored reaction kinetics.
Adjust computational parameters (e.g., solvent dielectric constant) to align with observed rates .
Q. How can theoretical frameworks guide experimental design for pharmacological studies of this compound?
Methodological Answer:
- Ligand-Receptor Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase inhibitors) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with bioactivity data .
- Pharmacokinetic Predictions : Apply QSAR models to estimate absorption/distribution properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
